2-Methylpropyl (4-hydroxybutyl)methylphosphinate
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Overview
Description
2-Methylpropyl (4-hydroxybutyl)methylphosphinate is an organophosphorus compound with a unique structure that combines a phosphinate group with a hydroxybutyl and methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl (4-hydroxybutyl)methylphosphinate can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybutylphosphinic acid with 2-methylpropyl alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl (4-hydroxybutyl)methylphosphinate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The phosphinate group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxobutylphosphinate or 4-carboxybutylphosphinate.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-Methylpropyl (4-hydroxybutyl)methylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methylpropyl (4-hydroxybutyl)methylphosphinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxybutyl group allows for hydrogen bonding interactions, while the phosphinate group can form coordination complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropyl (4-hydroxybutyl)phosphonate
- 2-Methylpropyl (4-hydroxybutyl)phosphate
- 2-Methylpropyl (4-hydroxybutyl)phosphine oxide
Uniqueness
2-Methylpropyl (4-hydroxybutyl)methylphosphinate is unique due to the presence of both a hydroxybutyl and a methylpropyl group attached to the phosphinate moiety. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to similar compounds .
Properties
CAS No. |
61977-30-8 |
---|---|
Molecular Formula |
C9H21O3P |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
4-[methyl(2-methylpropoxy)phosphoryl]butan-1-ol |
InChI |
InChI=1S/C9H21O3P/c1-9(2)8-12-13(3,11)7-5-4-6-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
ZBXQEMRWKZHUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(C)CCCCO |
Origin of Product |
United States |
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